2-Fluorobenzamidine
Overview
Description
2-Fluorobenzamidine is an organic compound with the chemical formula C7H7FN2. It is a derivative of benzamidine, which is known for its role as an inhibitor of serine proteases.
Scientific Research Applications
2-Fluorobenzamidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an inhibitor of serine proteases, which are enzymes involved in various biological processes.
Medicine: Research has shown that derivatives of this compound exhibit antitumor activity, particularly against breast cancer.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Fluorobenzamidine typically involves the reaction of 2-aminobenzamide with hydrogen fluoride. Another method includes the reaction of hydrogen fluoride with benzoyl chloride to obtain 2-fluorobenzamide, which can then be converted to this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows the laboratory methods with optimization for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Fluorobenzamidine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzamidine core.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamidines, while oxidation and reduction reactions can lead to different functionalized derivatives .
Mechanism of Action
The mechanism of action of 2-Fluorobenzamidine involves its interaction with specific molecular targets, such as serine proteases. By inhibiting these enzymes, the compound can interfere with various biological pathways. In cancer research, it has been shown to down-regulate the expression of CDK1 and HER2 while up-regulating p53, p21, ESR-α, and CAS3, leading to pro-apoptotic and anti-metastatic effects .
Comparison with Similar Compounds
Benzamidine: The parent compound, known for its role as a serine protease inhibitor.
4-Fluorobenzamide: Another fluorinated derivative with similar applications in research and industry.
Uniqueness: 2-Fluorobenzamidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit serine proteases and its potential antitumor activity make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-fluorobenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEHSPCNXRHNRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401925 | |
Record name | 2-Fluorobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71204-93-8 | |
Record name | 2-Fluorobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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